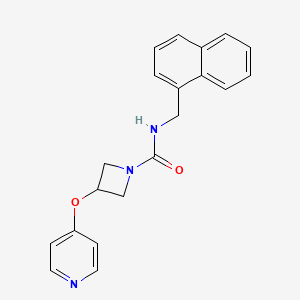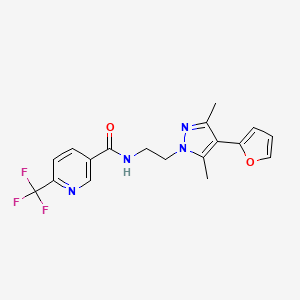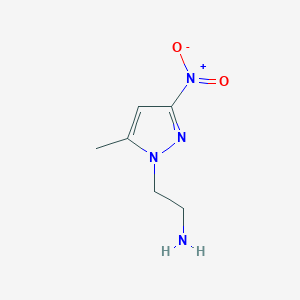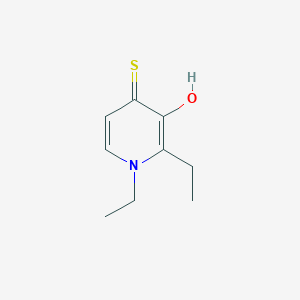![molecular formula C20H20FN3O3S2 B2970444 N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-14-7](/img/structure/B2970444.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound that contains several functional groups and structural features. It includes a fluorobenzo[d]thiazol-2-yl group, a tosyl group, and a piperidine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic benzothiazole ring, the piperidine ring, and the tosyl group . These groups would likely confer rigidity to the molecule and could influence its reactivity and interactions with other molecules .Scientific Research Applications
Synthetic Methodologies and Structural Characterizations
Synthesis of N-(ferrocenylmethyl)benzene-carboxamide Derivatives A study by Kelly et al. (2007) describes the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, showcasing a methodology that might be relevant for synthesizing compounds with similar structural features as N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. These compounds were characterized by a suite of spectroscopic techniques, reflecting the structural complexity and potential biological activity of such molecules Kelly et al., 2007.
Solid-Phase Synthesis of Benzodiazepinones The solid-phase synthesis approach described by Lee et al. (1999) for creating 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates the synthetic versatility of incorporating fluorinated aromatic units into complex heterocyclic frameworks. This method could be adapted for synthesizing related structures Lee et al., 1999.
Biological Activities
Antimicrobial Activity of Substituted 2-Aminobenzothiazoles Research on substituted 2-aminobenzothiazoles derivatives by Anuse et al. (2019) explores their docking properties and antimicrobial activity. The study's findings on the antimicrobial efficacy of these compounds underscore the potential biological applications of benzothiazole derivatives, hinting at possible research avenues for this compound Anuse et al., 2019.
Cytotoxic Activity of Carboxamide Derivatives The work by Deady et al. (2005) on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones reveals the potential of carboxamide groups in conferring significant biological activity, especially in cancer research. This research could inform studies on related compounds, including this compound, especially in the context of targeting specific cancer cell lines Deady et al., 2005.
Mechanism of Action
Target of Action
The primary targets of N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, as they are involved in the production of prostaglandins, which are lipid compounds that mediate inflammation .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation . This can result in alleviation of symptoms associated with conditions characterized by inflammation.
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy in preclinical and clinical studies .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-5-7-15(8-6-13)29(26,27)24-11-9-14(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,14H,9-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJIBQXOKVWSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)



![4-methyl-N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2970373.png)

![3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2970375.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)



![4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2970382.png)
